molecular formula C16H20FN3O2S B2727755 1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034461-82-8

1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2727755
M. Wt: 337.41
InChI Key: DRXRDQFFDBAFPS-UHFFFAOYSA-N
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Description

The compound “1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine” appears to be a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the sulfonyl and pyrazolyl groups.



Molecular Structure Analysis

The molecule contains a piperidine ring, a sulfonyl group attached to a fluoromethylphenyl group, and a pyrazolyl group. These functional groups could potentially allow for a variety of interactions with biological targets.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the sulfonyl group could potentially make it a good leaving group in certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its atoms and the presence of the various functional groups.


Scientific Research Applications

Cancer Research and Therapeutic Applications

  • PI3 Kinase Inhibitors : Compounds with structures related to "1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" have been explored for their potential as PI3 kinase inhibitors, which may have applications in cancer therapy. For instance, imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against p110α, a catalytic subunit of PI3 kinase, suggesting their potential in cancer treatment (Hayakawa et al., 2007).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Further studies could potentially include more detailed investigations into its synthesis, its physical and chemical properties, and its biological activity.


properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-12-5-6-14(10-15(12)17)23(21,22)20-8-3-4-13(11-20)16-7-9-19(2)18-16/h5-7,9-10,13H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXRDQFFDBAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-fluoro-4-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

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